2,2,3-trimethyl-3-phenylbutanoic acid
Description
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Properties
CAS No. |
29206-02-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,3 Trimethyl 3 Phenylbutanoic Acid and Its Precursors
Alkylation Reactions in the Formation of 2,2,3-Trimethyl-3-phenylbutanoic Acid (e.g., Friedel-Crafts alkylation and subsequent oxidation)
Alkylation reactions, particularly the Friedel-Crafts reaction, represent a fundamental approach for forming the core carbon-carbon bond between the phenyl ring and the bulky alkyl group. masterorganicchemistry.com This electrophilic aromatic substitution typically involves reacting an aromatic ring with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com
A potential pathway to the hydrocarbon skeleton of this compound involves the Friedel-Crafts alkylation of benzene (B151609) with a suitable precursor containing the requisite tert-amyl group. The resulting alkylbenzene can then undergo oxidation to yield the desired carboxylic acid. For instance, the reaction of benzene with an appropriate alkyl halide in the presence of AlCl₃ can form an alkylated aromatic intermediate. masterorganicchemistry.com Similarly, the synthesis of related phenylbutyric acids has been achieved by reacting benzene with butyrolactone, a cyclic ester, in the presence of aluminum chloride. google.comgoogle.com This reaction is followed by neutralization with a base to yield the sodium salt of the carboxylic acid. google.comgoogle.com Subsequent acidification precipitates the final product. google.comgoogle.com
Regioselectivity in Friedel-Crafts alkylation becomes critical when using substituted aromatic precursors to control the position of the incoming alkyl group. While not a factor with unsubstituted benzene, the principles of directing groups are paramount for creating specific analogs. For example, in the synthesis of related compounds, ortho-specific alkylation of lithium phenolates with ethyl pyruvate (B1213749) has been achieved using aluminum trichloride (B1173362) as a promoter, demonstrating precise regiocontrol. rsc.org In other contexts, reactions of heteroaromatic compounds with 3-methyl substituted 2-quinonyl boronic acids have been shown to proceed via a 1,4-addition followed by protodeboronation, leading to specific Friedel-Crafts alkylation products. nih.gov These examples highlight the strategies available to ensure the alkyl group is introduced at the desired position on a complex aromatic scaffold.
Introducing chirality and controlling stereochemistry during the alkylation step is a significant challenge, particularly when forming sterically congested stereocenters. Advanced methods have been developed for the stereoselective alkylation of carbonyl compounds. researchgate.net One such method involves the Cα alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones. nih.govnih.gov This reaction uses tert-butyl peresters, which decarboxylate to form alkyl radicals that then react with the chiral enolate. researchgate.netnih.govnih.gov This process can achieve outstanding diastereoselectivity (dr ≥97:3), allowing for the stereocontrolled introduction of secondary and tertiary alkyl groups. nih.gov The resulting adducts are valuable as they can be converted into enantiomerically pure intermediates for further synthesis. researchgate.netnih.gov
Grignard Reagent Applications in the Synthesis of this compound Scaffolds
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.org Their reaction with carbonyl compounds provides a versatile route to alcohols, which can serve as precursors to carboxylic acids. mnstate.edulibretexts.org A plausible synthesis of a precursor for this compound involves the reaction of a Grignard reagent with a suitable ester or ketone. libretexts.org
For example, the tertiary alcohol precursor can be synthesized by reacting an ester of 2,2-dimethylpropanoic acid (pivalic acid) with phenylmagnesium bromide. libretexts.org Alternatively, a ketone such as propiophenone (B1677668) could be reacted with methylmagnesium bromide. libretexts.org The resulting tertiary alkoxide is protonated during an acidic workup to yield the alcohol. miracosta.edu This alcohol must then be converted to the target carboxylic acid through subsequent oxidation steps. Another Grignard-based approach involves the carboxylation of a suitable Grignard reagent. This would entail preparing the Grignard reagent from the corresponding alkyl halide (e.g., 1-bromo-2,2,3-trimethyl-3-phenylbutane) and reacting it with solid carbon dioxide (dry ice), followed by acidic workup to produce the carboxylic acid directly. miracosta.edu
Multi-Component Reactions Towards Complex Butanoic Acid Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity from simple precursors. researchgate.net
While a direct MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct complex butanoic acid frameworks. Reactions like the Ugi and Passerini reactions are well-known MCRs that produce α-acylamino amides or α-acyloxy carboxamides, respectively, which can be hydrolyzed to carboxylic acids. nih.gov For instance, a hypothetical Ugi four-component reaction (U-4CR) could involve an isocyanide, an aldehyde, an amine, and a carboxylic acid to assemble a complex scaffold. nih.gov By carefully selecting the components, it is possible to generate structures containing the phenyl and substituted butanoic acid core, which could then be further modified to yield the final target or its analogs. The power of MCRs lies in their ability to create diverse libraries of compounds efficiently, making them a valuable tool in synthetic chemistry. nih.govmdpi.com
Chemoenzymatic Synthesis and Biocatalytic Pathways to this compound Analogs
Chemoenzymatic synthesis integrates the advantages of chemical and biological transformations to create efficient and selective synthetic routes. ucl.ac.ukresearchgate.net This approach is particularly powerful for producing enantiomerically pure compounds, as enzymes often exhibit high levels of stereoselectivity under mild reaction conditions. ucl.ac.uk Biocatalytic methods offer an environmentally benign alternative to traditional chemical synthesis for producing chiral molecules. nih.gov
For the synthesis of analogs of this compound, enzymes can be used for key stereoselective steps, such as the resolution of racemates or the asymmetric reduction of ketones. mdpi.com A chemoenzymatic strategy might involve the chemical synthesis of a racemic precursor followed by an enzymatic kinetic resolution to separate the enantiomers. mdpi.com
Kinetic resolution using enzymes is a widely used method for obtaining enantiomerically pure carboxylic acids. nih.gov Esterases and lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the resulting chiral acid and the unreacted ester. nih.govnih.gov
In the context of phenylalkyl carboxylic acids, which are structurally related to the target compound, libraries of esterases, including those derived from metagenomic sources, have been screened to find highly enantioselective catalysts. nih.govnih.gov For example, in a study on the resolution of ethyl esters of various phenylalkyl carboxylic acids, several esterases were identified that showed high selectivity (enantiomeric ratio, E) for either the (R)- or (S)-enantiomer. nih.gov This allows for the preparation of both enantiomers of the carboxylic acid in high optical purity and good yields. nih.gov The presence of co-solvents like DMSO can sometimes increase enzyme activity without significantly impacting enantioselectivity. nih.gov
Table 1: Preparative Scale Kinetic Resolution of Racemic Phenylalkyl Carboxylic Acid Ethyl Esters Using Metagenome-Derived Esterases Data sourced from a study on enantioselective kinetic resolution. nih.gov
| Substrate (Racemic Ester) | Enzyme | Enantiopreference | Conversion (%) | ee(S)-acid (%) | ee(R)-ester (%) | E-value |
|---|---|---|---|---|---|---|
| Ethyl 3-phenylbutanoate | Esterase CL1 | (R) | 51 | 96 | >99 | >200 |
| Ethyl 3-phenylbutanoate | Esterase A3 | (S) | 48 | >99 | 92 | >200 |
| Ethyl 2-phenylpropanoate | Esterase CE | (S) | 49 | 96 | 94 | 110 |
| Ethyl 2-methyl-3-phenylbutanoate | Esterase Est8 | (S) | 49 | 96 | 94 | 110 |
Lipase-Mediated Kinetic Resolutions of Related Aryl Alkanoic Acids
The enzymatic kinetic resolution of racemic carboxylic acids, particularly α-arylalkanoic acids, is a powerful strategy for obtaining enantiomerically pure compounds. Lipases are widely employed for this purpose due to their stereoselectivity, mild reaction conditions, and environmental compatibility. chemrxiv.org This method relies on the enzyme's ability to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.
For substrates with significant steric hindrance, such as those possessing α-tertiary or α-quaternary carbon centers, the choice of lipase (B570770) and reaction conditions is critical. While the direct resolution of this compound is not widely documented, studies on structurally related, sterically demanding α-substituted carboxylic acids provide significant insights. For instance, enzymes from Candida and Burkholderia species have shown efficacy in resolving sterically hindered substrates. researchgate.netnih.gov
A notable advancement in this area is the development of ester hydrolases specifically for resolving racemic esters of α-tertiary substituted compounds. For example, a novel ester hydrolase from the yeast Candida lipolytica (CLEH) has been purified and characterized. This enzyme, along with other serine carboxypeptidases, has demonstrated high activity and enantioselectivity in the resolution of α-hydrazino-α-methyl ester precursors to pharmaceutical agents. nih.gov These enzymes offer a viable route to homochiral α-amino, α-hydrazino, and α-hydroxy carboxylic acids, which are structurally analogous to the α-quaternary center in this compound. nih.gov
The efficiency of lipase-catalyzed resolutions can be influenced by several factors, including the solvent, acyl donor, and temperature. For example, in the resolution of racemic ibuprofen, a well-known α-arylalkanoic acid, immobilized lipase B from Candida antarctica (often known as Novozym 435) is frequently used. chemrxiv.org The enantioselectivity in these reactions can be very high, often achieving enantiomeric excesses (ee) of over 98%. chemrxiv.orgresearchgate.net A "capture and release" strategy on a solid phase has also been described for the kinetic resolution of (R/S)-3-phenylbutyric acid, yielding the (R)-enantiomer with an ee of >99%. nih.govmanchester.ac.uk
Table 1: Examples of Lipase-Mediated Kinetic Resolution of Aryl Alkanoic Acids and Related Compounds
| Racemic Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R/S)-3-Phenylbutyric acid | Chromobacterium viscosum lipase | Solid-phase acylation | (R)-(-)-3-Phenylbutyric acid | >99% | nih.gov |
| Racemic Ibuprofen | Immobilized Candida antarctica lipase B | Esterification | (S)-Ibuprofen ester | >98% | chemrxiv.org |
| 1-Phenylprop-2-en-1-ol | Novozym 435 (Candida antarctica lipase B) | Transesterification | Chiral allylic alcohol and acetate (B1210297) | >99% | researchgate.net |
Novel Reagents and Catalysts in the Formation of Quaternary Carbon Centers Adjacent to Carboxylic Acid Functionality
The construction of all-carbon quaternary stereocenters, especially those α- to a carboxylic acid, is a formidable challenge in organic synthesis due to severe steric hindrance and the risk of side reactions. Modern catalysis has introduced several powerful methods to address this challenge, moving beyond classical approaches.
One successful strategy involves the copper-catalyzed asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated systems. This method has been applied to synthesize carboxylic acid derivatives with an all-carbon α-quaternary center. Using a phosphoramidite (B1245037) ligand, high yields and enantioselectivities have been achieved in the reaction with aryl acetate derivatives. nih.gov The resulting products, containing ester and Meldrum's acid moieties, are versatile intermediates for further transformations. nih.gov
Metallaphotoredox catalysis has also emerged as a valuable tool. This approach merges photoredox catalysis with transition-metal catalysis (often using nickel or copper) to enable the direct functionalization of aliphatic carboxylic acids. princeton.edu These methods can facilitate transformations like alkylation and arylation, which are key to building quaternary centers. princeton.edu For instance, the combination of an iridium or ruthenium photocatalyst with a nickel catalyst can forge C(sp²)–C(sp³) bonds via decarboxylative cross-coupling, providing a pathway to complex scaffolds from readily available carboxylic acid precursors.
Furthermore, electrochemical methods offer an alternative activation mode for carboxylic acids. By leveraging the formation of self-assembled monolayers of carboxylates on an anode surface, selective oxidation can generate carbon-centered radicals. nih.gov In the presence of a suitable metal catalyst, these radicals can be controlled to participate in desired bond-forming reactions, including those that create quaternary centers. nih.gov
Catalytic hydroformylation has also been adapted for this purpose. While typically favoring the linear aldehyde, the use of a catalytic directing group can reversibly bind to the substrate and a rhodium catalyst, forcing the reaction to proceed with high regioselectivity to form the branched product, thereby creating a quaternary carbon center. nih.gov This intramolecular-like approach allows the reaction to occur under mild conditions with excellent control. nih.gov
Non-enzymatic dynamic kinetic resolution (DKR) presents another sophisticated approach. Racemic 2-arylalkanoic acids can be converted into chiral esters in high yields and enantiopurities. rsc.orgrsc.org This process involves the generation of mixed anhydrides with a reagent like pivalic anhydride, which then undergo rapid racemization in the presence of a chiral acyl-transfer catalyst, such as a benzotetramisole derivative. rsc.orgresearchgate.net The catalyst then facilitates the enantioselective esterification of one enantiomer, driving the equilibrium towards a single chiral product.
Table 2: Modern Catalytic Methods for α-Quaternary Carbon Formation
| Method | Catalyst System | Substrate Type | Key Transformation | Result | Reference |
|---|---|---|---|---|---|
| Asymmetric 1,4-Addition | Cu-catalyst / Phosphoramidite ligand | Aryl acetate derivatives | Conjugate addition of dialkylzinc | α-Quaternary carboxylic acid derivatives | nih.gov |
| Metallaphotoredox Catalysis | Ni-catalyst / Photoredox catalyst | Aliphatic carboxylic acids | Decarboxylative alkylation/arylation | C(sp²)-C(sp³) bond formation | princeton.edu |
| Catalytic Hydroformylation | Rh-catalyst / Catalytic directing group | 1,1-Disubstituted olefins | Regioselective hydroformylation | Quaternary carbon products | nih.gov |
| Dynamic Kinetic Resolution (DKR) | Chiral acyl-transfer catalyst (e.g., (R)-BTM) | Racemic 2-arylalkanoic acids | Racemization + Enantioselective esterification | Chiral 2-arylalkanoic esters | rsc.orgrsc.org |
Advanced Mechanistic Investigations of Reactions Involving 2,2,3 Trimethyl 3 Phenylbutanoic Acid
Reaction Kinetics and Thermodynamics of 2,2,3-Trimethyl-3-phenylbutanoic Acid Transformations
The rates and energetic profiles of reactions involving substituted butanoic acids are highly sensitive to the molecular environment. Studies on related compounds reveal the critical roles of reactant concentrations, temperature, pH, and catalysis in determining the pathway and efficiency of these transformations.
The pH of the reaction medium also exerts a strong influence. For the oxidation producing MMPB, the initial reaction rate is higher under alkaline and neutral conditions compared to acidic conditions. nih.gov However, under acidic conditions (except for weakly acidic environments), the rate decrease is slower over time. nih.gov Similarly, studies on the oxidation of 4-oxo-4-phenyl butanoic acid show that the reaction is acid-catalyzed, with the rate increasing upon the addition of H⁺ ions. scholarsresearchlibrary.comorientjchem.org This is attributed to the protonation of the oxidizing agent, forming a more potent electrophile. scholarsresearchlibrary.comorientjchem.org
The solvent system is another critical factor. In the oxidation of 4-oxo-4-phenyl butanoic acid in a binary mixture of acetic acid and water, the reaction rate markedly increases as the proportion of acetic acid in the solvent medium rises. scholarsresearchlibrary.comorientjchem.org This effect is linked to the polarity of the medium and the stabilization of the transition state.
Table 1: Effect of Solvent Polarity on the Oxidation Rate of 4-oxo-4-phenyl butanoic acid This interactive table summarizes data on how the solvent composition affects the observed rate constant (k₁) in the oxidation of a related phenylbutanoic acid.
| % Acetic Acid (v/v) | Dielectric Constant (D) | 1/D x 10² | k₁ x 10⁴ (s⁻¹) |
| 50 | 39.70 | 2.51 | 1.35 |
| 60 | 33.10 | 3.02 | 2.05 |
| 70 | 26.50 | 3.77 | 3.28 |
| 80 | 19.90 | 5.02 | 5.30 |
| Data sourced from studies on the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate. orientjchem.org |
Catalysis provides an essential pathway for controlling the oxidation of phenylbutanoic acids, encompassing enzymatic, metal-complex, and organocatalytic systems.
In biological systems, the oxidation of 4-phenylbutyrate (B1260699) (PB) proceeds via a fatty acid β-oxidation pathway, where each step is catalyzed by specific enzymes. nih.govnih.gov The initial dehydrogenation is catalyzed exclusively by medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov The subsequent hydration step is more versatile and can be catalyzed by three different mitochondrial enoyl-CoA hydratases. nih.govnih.gov The third step, a second dehydrogenation, involves both short-chain and long-chain 3-hydroxyacyl-CoA dehydrogenases, while the final thiolytic cleavage is completed by long-chain 3-ketoacyl-CoA thiolase. nih.govnih.gov
Table 2: Enzymatic Catalysis in the β-Oxidation of 4-Phenylbutyrate (PB) This table outlines the sequential enzymatic steps and the specific catalysts involved in the metabolic degradation of 4-phenylbutyrate.
| Step | Reaction | Catalyzing Enzyme(s) |
| 1 | Dehydrogenation | Medium-chain acyl-CoA dehydrogenase (MCAD) |
| 2 | Hydration | Short-chain enoyl-CoA hydratase (SCEH), Long-chain enoyl-CoA hydratase (LCEH), 3-methylglutaconyl-CoA hydratase (3-MGH) |
| 3 | Dehydrogenation | Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) |
| 4 | Thiolytic Cleavage | Long-chain 3-ketoacyl-CoA thiolase (LCKAT) |
| Based on findings from studies on phenylbutyrate metabolism. nih.govnih.gov |
In chemical synthesis, transition metal compounds and chelating agents are effective catalysts. The oxidation of 4-oxo-4-phenyl butanoic acid can be catalyzed by 1,10-phenanthroline (B135089) in the presence of an oxidant like benzimidazolium fluorochromate (BIFC). scholarsresearchlibrary.com The reaction mechanism involves the formation of an active complex between the catalyst and the oxidant. Furthermore, cobalt(III) acetate (B1210297) has been shown to oxidize 4-phenylbutanoic acid through an electron-transfer process. acs.org
Micellar catalysis has emerged as a powerful tool in organic synthesis, offering a green alternative by often using water as the bulk solvent. researchgate.net Surfactant molecules aggregate to form micelles, which act as nanoreactors that can solubilize nonpolar reactants, such as many carboxylic acids, in their hydrophobic core. nih.govacs.org This sequestration leads to a high local concentration of reactants and catalysts within the micelle, which can increase reaction rates by orders of magnitude compared to reactions in homogeneous organic solvents. acs.org
The nature of the surfactant is critical. Cationic, anionic, and neutral surfactants can all be used, and the choice depends on the specific reaction. acs.org For instance, in the C–H arylation of aryl carboxylic acids, neutral surfactants like Tween 20 were found to be highly effective, whereas ionic surfactants such as SDS (anionic) or CTAB (cationic) resulted in low conversions. acs.org The electrostatic interactions between the surfactant's hydrophilic head group, the substrate, and the catalyst play a key role. researchgate.net
In oxidation reactions, micellar systems are particularly compatible with hydrogen peroxide, which produces only water as a byproduct. nih.gov The efficiency of micellar catalysis can be further enhanced by using co-additives. For example, the addition of a fatty acid was found to dramatically increase reactivity in a palladium-catalyzed coupling reaction under micellar conditions, possibly by helping to anchor the reaction components at the micelle interface or by forming mixed-micelles. rsc.org
Stereochemical Outcomes and Diastereoselective Control in this compound Synthesis
Achieving stereochemical control in the synthesis of molecules with multiple chiral centers, such as potential precursors to this compound, is a significant synthetic challenge. While specific studies on the diastereoselective synthesis of this compound are not prominent in the surveyed literature, general principles of stereocontrol can be applied.
The synthesis of related complex structures, such as 2,3,6-trisubstituted piperidines, demonstrates that relative stereocontrol can be achieved through careful selection of reaction pathways and reagents. nih.gov For example, kinetic protonation of a nitronate intermediate can establish one stereochemical relationship, while thermodynamic equilibration can favor another. nih.gov Furthermore, the choice of reducing agent, such as using triacetoxyborohydride (B8407120) versus triethylsilane/TFA, can selectively produce different diastereomers (cis vs. trans). nih.gov
Biocatalysis offers a powerful route to high diastereoselectivity. The reduction of a ketone using a ketoreductase (KRED) enzyme was employed to achieve a highly trans-diastereoselective synthesis of a substituted cyclobutanol (B46151) with a diastereomeric ratio of approximately 98:2. nih.gov Similarly, studies on dihydroxy-acid dehydratase, an enzyme in the branched-chain amino acid pathway, show that it acts only on substrates with a specific (2R) configuration, highlighting the high stereospecificity of enzymatic reactions. researchgate.net These examples underscore that both chemical and biological catalytic methods are key strategies for controlling the stereochemical outcomes in the synthesis of complex chiral molecules.
Solvent Effects on Reaction Pathways and Selectivity for this compound Systems
The choice of solvent can dramatically alter the rate, outcome, and selectivity of a chemical reaction. Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states through various non-covalent interactions. wikipedia.org The Hughes-Ingold rules provide a foundational framework for predicting solvent effects based on changes in charge during the formation of the activated complex. wikipedia.org
Reactions where charge is developed in the activated complex are accelerated by an increase in solvent polarity.
Reactions where charge is diminished or dispersed in the activated complex are decelerated by an increase in solvent polarity. wikipedia.org
For the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increases in solvent mixtures with lower dielectric constants (i.e., higher proportions of acetic acid in water). orientjchem.org This suggests that the reactants are more stabilized by the polar solvent than the transition state is, or that the transition state is less polar than the reactants. chemrxiv.org
Solvent effects extend beyond polarity. Specific interactions, such as hydrogen bonding, can play a dominant role. nih.gov Protic solvents can form strong hydrogen bonds with nucleophiles or basic sites on a reactant, stabilizing the ground state and increasing the activation energy of a subsequent reaction. wikipedia.orgnih.gov
Elucidation of Intermediates in Reactions of this compound
Identifying transient intermediates is fundamental to elucidating reaction mechanisms. For carboxylic acids, reactions often proceed through activated intermediates where the hydroxyl group has been converted into a better leaving group. libretexts.org For example, when a carboxylic acid reacts with thionyl chloride (SOCl₂), it is first converted into an acyl chlorosulfite intermediate, which is then attacked by a chloride ion to form the final acid chloride. libretexts.org During reduction with strong reducing agents like LiAlH₄, the reaction proceeds through a high-energy dianion intermediate where the oxygen atoms are complexed to the aluminum species. libretexts.org
In the nitrosation of structurally related 2,4,6-trimethylphenylurea, the mechanism involves an initial fast equilibrium where the electrophile (NO⁺) attacks the urea (B33335) oxygen, forming a protonated O-nitroso compound as a key intermediate. rsc.org This intermediate then proceeds through rate-determining proton loss to form the final products. rsc.org
Stereochemical Analysis and Chiral Discrimination of 2,2,3 Trimethyl 3 Phenylbutanoic Acid
Enantioselective Synthesis Strategies for Chiral 2,2,3-Trimethyl-3-phenylbutanoic Acid
The direct synthesis of a single enantiomer of a chiral compound, known as enantioselective synthesis, is a cornerstone of modern organic chemistry, circumventing the need to separate a racemic mixture. While specific, documented enantioselective synthesis routes for this compound are not prevalent in publicly available literature, the general strategies applicable to chiral carboxylic acids are well-established. These methods aim to create the single desired stereocenter with high fidelity.
Key approaches include:
Asymmetric Catalysis : This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For a molecule like this compound, this could involve asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric alkylation. For instance, catalytic enantioselective alkylation of imines is a known method for producing chiral amines, which can be precursors to chiral acids. nih.gov Similarly, chiral Lewis acids can be used to create an asymmetric environment around a metal catalyst, inducing enantioselectivity in reactions like C-H oxidations. nih.gov A prominent example of catalytic enantioselective reduction is the Corey-Bakshi-Shibata (CBS) reduction, which uses chiral oxazaborolidine catalysts to reduce prochiral ketones to chiral alcohols with high enantioselectivity, which could then be oxidized to the target acid. iupac.org
Use of Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved off, yielding the desired enantiomerically enriched product. tcichemicals.com For synthesizing a chiral acid, a common approach is the Evans aldol (B89426) reaction, where a chiral oxazolidinone auxiliary controls the stereoselective formation of new chiral centers. tcichemicals.com
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. tcichemicals.comsciencenet.cn A synthetic route would be designed to convert the starting material into the target molecule while preserving the original stereocenter.
These strategies represent the primary avenues through which the individual enantiomers of this compound could be synthesized directly.
Chiral Resolution Techniques for this compound and its Racemic Mixtures
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org Since enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, their separation requires interaction with another chiral entity. libretexts.org
Diastereomeric Salt Formation for Enantiomer Separation
One of the most classical and widely used methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This technique leverages the principle that while enantiomers are chemically similar, diastereomers (stereoisomers that are not mirror images) have distinct physical properties, including solubility. libretexts.org
The process involves reacting the racemic this compound with an enantiomerically pure chiral base, often a naturally occurring alkaloid like brucine (B1667951) or quinine, or a synthetic amine such as (R)-1-phenylethanamine. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution preferentially. libretexts.org This solid can be separated by filtration. Subsequent acidification of the separated salt with a strong acid (e.g., HCl) breaks the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent. libretexts.orggavinpublishers.com The other enantiomer can often be recovered from the remaining solution (the mother liquor). The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization solvent. nih.gov
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent Class | Specific Examples |
|---|---|
| Natural Alkaloids | Brucine, Strychnine, Quinine, Cinchotoxine |
| Synthetic Amines | (R)- or (S)-1-Phenylethanamine, (R)- or (S)-3-Methyl-2-phenylbutylamine |
This table illustrates general classes of resolving agents applicable to chiral carboxylic acids. libretexts.orgresearchgate.net
Chromatographic Methods for Chiral Separation of this compound
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP). nih.govnih.gov
The underlying principle of chiral chromatography is the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. bgb-analytik.com The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. bgb-analytik.com
A wide variety of CSPs are commercially available, with polysaccharide-based phases being among the most versatile and widely used. nih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support.
Table 2: Major Classes of Chiral Stationary Phases (CSPs) for HPLC
| CSP Class | Chiral Selector Type | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Amino acids, non-steroidal anti-inflammatory drugs (NSAIDs), other polar compounds. sigmaaldrich.com |
| Pirkle-type (Brush-type) | π-electron acceptor or π-electron donor molecules | Compounds with aromatic rings and functional groups capable of hydrogen bonding or dipole-dipole interactions. |
| Ligand Exchange | Chiral ligand complexed with a metal ion (e.g., copper) | Amino acids, hydroxy acids. sigmaaldrich.com |
This table provides an overview of common CSPs used for chiral separations. The selection of an appropriate CSP and mobile phase is crucial for achieving successful resolution.
Enzymatic Kinetic Resolution Applied to Phenylalkyl Carboxylic Acids
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes as catalysts. This technique exploits the stereospecificity of enzymes, which often react with one enantiomer of a racemic substrate at a much higher rate than the other. mdpi.com
For phenylalkyl carboxylic acids, lipases are commonly employed enzymes. In a typical procedure, the racemic acid is subjected to an esterification reaction in the presence of a lipase (B570770) (such as Candida antarctica lipase B, CAL-B) and an alcohol. core.ac.uk The enzyme selectively catalyzes the esterification of one enantiomer, for example, the (R)-enantiomer, into its corresponding ester. The (S)-enantiomer remains largely unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the (R)-ester and the unreacted (S)-acid. These two compounds, having different functional groups, can then be easily separated by standard chemical methods like extraction or chromatography. This method can provide access to both enantiomers with high optical purity. researchgate.netmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity. mdpi.com
Absolute Configuration Assignment for this compound Enantiomers
Determining the absolute spatial arrangement of atoms in a chiral molecule, known as its absolute configuration (labeled as R or S), is a critical step after resolution. libretexts.org While no specific assignment for this compound is published, several definitive methods are available.
X-ray Crystallography : This is the most unambiguous method for determining absolute configuration. libretexts.org It requires growing a suitable single crystal of the enantiomer, often as a diastereomeric salt with a resolving agent of known absolute configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional structure of the molecule, thereby establishing its absolute stereochemistry. nih.gov
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light. spark904.nl The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum calculated for a known configuration (e.g., the R-enantiomer) using quantum chemistry methods, the absolute configuration of the sample can be determined. This method has the advantage of not requiring crystallization. spark904.nl
NMR Spectroscopy with Chiral Derivatizing Agents : The Mosher's method is a well-known NMR technique for assigning absolute configuration. usm.edu It involves converting a chiral alcohol or amine into diastereomeric esters or amides using a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Although not directly applicable to a carboxylic acid, the acid could first be reduced to the corresponding alcohol. Analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts of the resulting diastereomers can reveal the absolute configuration at the stereocenter. usm.edu
Chemical Correlation : The absolute configuration can also be established by chemically converting the enantiomer into a different compound whose absolute configuration is already known. libretexts.org This requires a reaction sequence that does not affect the stereocenter .
Conformational Analysis and Chiroptical Properties of this compound
The three-dimensional shape and optical response of a chiral molecule are defined by its conformational preferences and chiroptical properties.
Conformational Analysis : this compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers for interconversion. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis in solution. copernicus.org By analyzing NMR parameters such as nuclear Overhauser effects (NOEs) and scalar coupling constants, and by studying spectral changes with temperature, the relative populations of different conformers can be determined. For complex molecules, computational methods are often used alongside NMR data to build a detailed model of the conformational landscape. copernicus.org
Chiroptical Properties : Chiral molecules interact differently with left- and right-circularly polarized light, a phenomenon that gives rise to chiroptical properties. The most common techniques for studying these properties are optical rotation and circular dichroism (CD) spectroscopy.
Optical Rotation measures the rotation of the plane of plane-polarized light at a single wavelength (e.g., the sodium D-line). It confirms the chirality of a sample but provides limited structural information.
Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light over a range of wavelengths. nih.gov The resulting CD spectrum is a unique fingerprint for an enantiomer and is highly sensitive to its conformation. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the CD spectra for different conformations and help in the interpretation of experimental results. nih.gov
Spectroscopic and Structural Characterization of 2,2,3 Trimethyl 3 Phenylbutanoic Acid and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are indispensable for unambiguously assigning the complex structure of 2,2,3-trimethyl-3-phenylbutanoic acid, which features multiple quaternary carbons.
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between different nuclei within the molecule, allowing for a complete structural puzzle to be assembled. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations among the protons of the phenyl group, but crucially, it would show no cross-peaks between the aliphatic methyl protons and the phenyl protons, confirming their separation by the quaternary C3 carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is used to assign the signals for the protonated carbons in the phenyl ring and the four methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR technique for this molecule. It reveals correlations between protons and carbons over two to three bonds, which is essential for mapping out the molecule's backbone across the non-protonated quaternary carbons. Key HMBC correlations would include signals from the methyl protons to the two quaternary carbons (C2 and C3) and the carboxylic carbon (C1), as well as from the phenyl protons to the C3 quaternary carbon. These long-range correlations provide definitive proof of the molecular skeleton.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid form. This technique is particularly useful for detecting differences in molecular conformation and packing between different polymorphic forms of the acid or its derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: Exact chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions. Data for related structures like 3-phenylbutyric acid and 2,2,3-trimethylbutane (B165475) are used for estimation. hmdb.cachemicalbook.comdocbrown.info)
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |
| C1-OOH | ~10-12 | - | C2, C(CH₃)₂ |
| C 2 | - | ~45 | H of C(CH₃)₂, H of C(CH₃)(Ph) |
| C 3 | - | ~40 | H of C(CH₃)₂, H of C(CH₃)(Ph), Phenyl H |
| -C (CH₃)₂ | ~1.2 (s, 6H) | ~25 | C1, C2, C3 |
| -C (CH₃)(Ph) | ~1.5 (s, 6H) | ~28 | C2, C3, Phenyl C |
| Phenyl C-H | ~7.2-7.4 (m, 5H) | ~125-128 | C3, Other Phenyl C |
| Phenyl C (ipso) | - | ~145 | H of C(CH₃)(Ph), Phenyl H (ortho) |
This interactive table summarizes the expected NMR data. Click on headers to sort.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. For this compound, these methods can confirm the presence of the carboxylic acid and phenyl groups.
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The most prominent features in the IR spectrum of this acid would be:
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
A sharp and strong C=O stretching band around 1700-1725 cm⁻¹, also indicative of the carboxylic acid.
C-H stretching bands for the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions.
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing:
The symmetric breathing mode of the phenyl ring.
Vibrations of the C-C backbone.
Conformational studies of related phenylpropionic acid derivatives have utilized these techniques to understand intermolecular hydrogen bonding patterns. researchgate.net In the solid state, the specific frequencies and shapes of the O-H and C=O bands can provide evidence for the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids.
Table 2: Characteristic Vibrational Frequencies for this compound (Frequencies are based on typical values for the respective functional groups. researchgate.net)
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Phenyl Ring | C-H stretch | 3010-3080 (moderate) | Strong |
| Methyl Groups | C-H stretch | 2850-2970 (strong) | Strong |
| Phenyl Ring | C=C stretch | 1450-1600 (variable) | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Weak |
This interactive table lists key vibrational bands. Click on headers to sort.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion. whitman.edu For this compound (MW = 206.28 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions. nih.gov
The fragmentation is governed by the stability of the resulting carbocations and neutral losses. chemguide.co.uk Key fragmentation pathways for this molecule would be expected to include:
Loss of the Carboxyl Group: Cleavage of the bond between C1 and C2 can result in the loss of a COOH radical (45 Da), leading to a fragment ion at m/z 161. libretexts.org
Alpha-Cleavage: The bonds adjacent to the quaternary carbons are prone to cleavage. A significant fragmentation would be the cleavage between C2 and C3. This could lead to a stable tertiary carbocation containing the phenyl group, [C(CH₃)₂Ph]⁺, with an m/z of 133, or the [C(CH₃)₂COOH]⁺ fragment.
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen, other rearrangements can occur.
Phenyl Group Fragmentation: The phenyl-containing fragments can further break down, showing characteristic aromatic patterns, such as the tropylium (B1234903) ion at m/z 91.
Analysis of TMS-derivatized analogs, such as 2-phenylbutyric acid TMS derivative, is also a common strategy in MS, particularly for GC-MS analysis, which can show different fragmentation patterns. nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Based on general fragmentation principles and predicted data. libretexts.orguni.lu)
| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss |
| 206 | Molecular Ion [M]⁺ | [C₁₃H₁₈O₂]⁺ | - |
| 189 | [M - OH]⁺ | [C₁₃H₁₇O]⁺ | H₂O (often from thermal decomposition) |
| 161 | [M - COOH]⁺ | [C₁₂H₁₇]⁺ | COOH |
| 133 | [C(CH₃)₂Ph]⁺ | [C₉H₁₃]⁺ | C(CH₃)₂COOH |
| 91 | Tropylium Ion | [C₇H₇]⁺ | - |
| 57 | tert-Butyl Cation | [C₄H₉]⁺ | - |
This interactive table displays expected mass-to-charge ratios and their corresponding fragments.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in the solid state. mdpi.com
While a crystal structure for this compound itself is not described in the provided results, studies on derivatives of phenylpropionic acid and other phenyl-containing acids demonstrate the power of this method. researchgate.net For such compounds, X-ray analysis typically reveals:
Molecular Conformation: The exact orientation of the phenyl ring relative to the bulky alkyl-carboxylic acid chain. Steric hindrance between the groups likely forces a twisted conformation.
Intermolecular Interactions: The formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules is a highly common and expected feature. These interactions dictate the supramolecular assembly. researchgate.net
Packing Arrangement: How the molecules arrange themselves in the crystal lattice, which influences physical properties like melting point and solubility.
The determination of the crystal structure of a suitable derivative or salt of this compound would provide unambiguous confirmation of its constitution and stereochemistry if applicable. mdpi.com
Table 4: Illustrative Data Obtainable from an X-ray Crystallography Study (This table shows the types of parameters determined in a crystallographic analysis, based on examples of similar compounds. researchgate.netmdpi.com)
| Parameter | Example Data Type | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit of the crystal. |
| Key Bond Lengths (Å) | C=O, C-O, C-C | Confirms bonding and can indicate bond order/strength. |
| Key Bond Angles (°) | O-C=O, C-C-C | Defines the local geometry around each atom. |
| Hydrogen Bonds | O-H···O distance/angle | Confirms and quantifies intermolecular hydrogen bonding, e.g., in a dimer. |
This interactive table illustrates the detailed structural information provided by X-ray crystallography.
Computational and Theoretical Studies of 2,2,3 Trimethyl 3 Phenylbutanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from optimized geometry to reactivity, providing a foundational understanding of the compound. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and polarizable molecule. nih.govmdpi.com
For 2,2,3-trimethyl-3-phenylbutanoic acid, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carboxylic acid group. The LUMO, conversely, would likely be distributed over the carboxylic acid moiety, which can act as an electron acceptor. The electron density distribution, calculated via DFT, would confirm these localizations, highlighting the areas of high and low electron density across the molecular structure.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Illustrative Energy Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.70 | Indicates electron-donating capability. |
| LUMO Energy | -1.75 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.95 | Suggests moderate chemical stability. scirp.org |
Note: These values are illustrative examples of what a DFT calculation would yield and are used to explain the concept.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule and predicting its reactive sites. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface, typically using a color-coded scheme. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govyoutube.com
In an MEP map of this compound, the most intense red (negative) region would be concentrated around the carbonyl oxygen of the carboxylic acid group due to its high electronegativity and lone pairs of electrons. This site is the most likely to interact with electrophiles or engage in hydrogen bonding as an acceptor. The area around the acidic hydrogen of the carboxyl group would appear deep blue, signifying its high positive potential and its role as a primary site for deprotonation and interaction with nucleophiles. The phenyl ring would show a moderately negative potential due to its delocalized π-electrons.
From the energies of the HOMO and LUMO, a variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative basis for comparing its reactivity with other molecules. mdpi.comresearchgate.net
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (χ²/2η).
Table 2: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.70 | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.75 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I+A)/2 | 4.225 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | 2.475 | Resistance to electronic change. |
| Chemical Softness (S) | 1/η | 0.404 | Propensity for chemical reactions. |
| Electrophilicity Index (ω) | χ²/2η | 3.60 | Capacity to act as an electrophile. |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples.
Molecular Dynamics Simulations for Conformational Landscapes of this compound
While DFT calculations focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. For this compound, MD simulations would explore the rotational freedom around the single bonds, particularly the bond connecting the quaternary carbon to the phenyl ring and the bond connecting it to the carboxylic acid group. These simulations would identify the most stable, low-energy conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and properties.
Quantitative Structure-Property Relationships (QSPR) in the Context of Molecular Design
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its macroscopic properties. chemrxiv.org The quantum chemical descriptors calculated via DFT (Table 2) for this compound, along with other structural parameters, could be used to develop QSPR models. These models could predict properties such as boiling point, solubility, or partitioning behavior (like its XLogP3-AA value of 3.5 nih.gov) without the need for experimental measurement, thereby accelerating molecular design and screening processes.
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to validate experimental findings or interpret complex spectra. frontiersin.org Using DFT, it is possible to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, calculations would predict characteristic vibrational frequencies for the C=O stretch (~1700-1750 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹) of the carboxylic acid, as well as the various C-H and C-C vibrations from the phenyl and alkyl groups. Comparing these predicted spectra with experimental data helps confirm the molecule's structure and purity. nih.gov
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies
| Functional Group | Mode of Vibration | Typical Experimental Range (cm⁻¹) | Example Predicted Value (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2980 |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 | 1725 |
| C-H (Aromatic) | Stretching | 3000-3100 | 3065 |
| C-H (Alkyl) | Stretching | 2850-2960 | 2945 |
Note: Predicted values are illustrative examples of what computational spectroscopy provides.
Derivatives and Analogs of 2,2,3 Trimethyl 3 Phenylbutanoic Acid: Synthesis and Chemical Behavior
Synthesis and Reactivity of Esters and Amides of 2,2,3-Trimethyl-3-phenylbutanoic Acid
The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. researchgate.net Common methods include the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netyoutube.com This method is particularly effective for primary and secondary alcohols. youtube.com For more complex or sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate ester formation under milder conditions. youtube.com The reactivity of esters is characterized by nucleophilic acyl substitution, where the alkoxy group is replaced by another nucleophile. youtube.com
Amides are generally synthesized from more reactive carboxylic acid derivatives like acid chlorides, acid anhydrides, or esters. libretexts.org Direct reaction of a carboxylic acid with an amine requires high temperatures or activation. libretexts.org A recent development involves the use of sodium amidoboranes for the direct amidation of esters at room temperature without a catalyst, offering a rapid and highly efficient method for producing primary and secondary amides. nih.gov Mechanochemical methods, such as ball milling of esters with calcium nitride, also provide a solvent-free route to primary amides. nih.gov The reactivity of amides is central to many biological and synthetic processes.
Table 1: Common Methods for Ester and Amide Synthesis
| Product | Starting Material | Reagents and Conditions | Key Features |
| Ester | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification; good for primary/secondary alcohols. researchgate.netyoutube.com |
| Ester | Carboxylic Acid | Alcohol, DCC, DMAP | Milder conditions for complex molecules. youtube.com |
| Amide | Carboxylic Acid Derivative (e.g., Acid Chloride) | Amine | General and widely used method. libretexts.org |
| Amide | Ester | Sodium Amidoborane | Room temperature, catalyst-free, rapid reaction. nih.gov |
| Amide | Ester | Calcium Nitride, Ethanol (Ball Milling) | Mechanochemical, solvent-free synthesis. nih.gov |
Modifications of the Phenyl Moiety in this compound Derivatives (e.g., Nitration)
Modifications to the phenyl ring of this compound derivatives can introduce new functionalities and alter the compound's properties. Nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. This is typically achieved by using a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) is directed by the activating or deactivating nature of the substituents already present on the phenyl ring. While specific studies on the nitration of this compound are not prevalent in the provided results, the general principles of electrophilic aromatic substitution would apply.
Butanoic Acid Derivatives with Structural Similarities and their Synthetic Routes
Several butanoic acid derivatives share structural motifs with this compound and have been the subject of synthetic studies.
Analogs such as 3-hydroxybutanoic acid derivatives are valuable chiral building blocks in organic synthesis. orgsyn.org The synthesis of enantiomerically pure (R)-(-)-methyl 3-hydroxybutanoate can be achieved through the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB) via acid-catalyzed transesterification with methanol. orgsyn.org The corresponding (R)-(-)-3-hydroxybutanoic acid can then be obtained by hydrolysis of the ester. orgsyn.org Other approaches to synthesizing 3-hydroxy acid analogs include the Reformatsky condensation and palladium-catalyzed hydrogenation. frontiersin.org
2-Methyl-3-phenylbutanoic acid, also known as α,β-dimethylhydrocinnamic acid, is a structural analog where one of the gem-dimethyl groups of the parent compound is replaced by a hydrogen. nih.gov Its synthesis and the separation of its enantiomers are of interest in stereoselective synthesis.
3-Phenylbutanoic acid is another related structure. molport.com The synthesis of its enantiomers, such as (R)-3-phenylbutyric acid, is important for applications where specific stereochemistry is required. sigmaaldrich.com
2,2,3-Trimethylbutanoic acid is a saturated analog of the title compound, lacking the phenyl group. cymitquimica.comchemsynthesis.comguidechem.com One of the primary synthetic routes to this and other sterically hindered carboxylic acids is the Koch reaction, which involves the acid-catalyzed carbonylation of branched alkenes. For instance, a suitable branched alkene can be reacted with carbon monoxide in the presence of a strong acid catalyst.
Table 2: Investigated Butanoic Acid Derivatives
| Compound Name | Molecular Formula | Key Structural Feature |
| This compound | C₁₃H₁₈O₂ | Phenyl group and gem-dimethyl at C2. nih.govuni.lu |
| 3-Hydroxy-2,2,3-trimethylbutanoic acid | C₇H₁₄O₃ | Hydroxyl group at C3. |
| 2-Methyl-3-phenylbutanoic acid | C₁₁H₁₄O₂ | Single methyl group at C2. nih.gov |
| 3-Phenylbutanoic acid | C₁₀H₁₂O₂ | Lacks methyl groups at C2. molport.com |
| 2,2,3-Trimethylbutanoic acid | C₇H₁₄O₂ | Lacks the phenyl group. cymitquimica.comchemsynthesis.comguidechem.com |
Synthesis of Other Substituted Phenylbutanoic Acids
The synthesis of substituted phenylbutanoic acids can be achieved through various chemical routes, often tailored to the desired substitution pattern on the phenyl ring and the carbon chain. Research in this area has led to the development of several effective methods, including Friedel-Crafts acylation, reduction of keto acids, and reactions involving Grignard reagents.
One prominent method for the synthesis of 4-phenylbutyric acid involves the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgresearchgate.netacs.orggoogle.comgoogle.com This reaction is typically followed by neutralization with a base. wikipedia.orgresearchgate.netacs.org The process has been shown to produce crude 4-phenylbutyric acid in high yields, which can then be purified by methods like vacuum distillation. wikipedia.orgresearchgate.netgoogle.com
Another established route is the Clemmensen reduction of β-benzoylpropionic acid using amalgamated zinc and hydrochloric acid. giqimo.comorgsyn.org This method is of preparative value for obtaining γ-phenylbutyric acid. giqimo.comorgsyn.org The use of toluene (B28343) as a solvent in this reduction has been noted to improve the yield of the pure product. orgsyn.org
The use of Grignard reagents, such as benzyl (B1604629) magnesium chloride, has also been explored for the synthesis of phenylbutyric acid, although this method has been reported to result in lower yields compared to other routes. google.comgoogle.com Additionally, palladium-catalyzed Suzuki coupling reactions have been utilized for the preparation of ortho-substituted phenylacetic acid derivatives, demonstrating the versatility of modern cross-coupling methods in synthesizing substituted phenylalkanoic acids. inventivapharma.com
The table below summarizes various synthetic methods for substituted phenylbutanoic acids based on available research findings.
| Product | Starting Materials | Reagents and Conditions | Yield | Reference |
| 4-Phenylbutyric Acid | Benzene, Butyrolactone | Aluminum chloride, 50-60°C, then sodium hydroxide | 81.15% (after purification) | wikipedia.orgresearchgate.net |
| γ-Phenylbutyric Acid | β-Benzoylpropionic Acid | Amalgamated zinc, hydrochloric acid, toluene, reflux | High | giqimo.comorgsyn.org |
| Phenylbutyric Acid | Benzyl Magnesium Chloride | Not specified | 16.1% | google.comgoogle.com |
| Ortho-substituted Phenylacetic Acids | Arylboronic acids, Alkyl halides | Palladium catalyst | Moderate | inventivapharma.com |
Synthesis and Properties of Metal Complexes Involving this compound as a Ligand
While specific research on the synthesis and properties of metal complexes involving this compound as a ligand is not extensively documented in the provided search results, the behavior of other carboxylic acids in forming metal complexes provides a strong basis for predicting their potential formation and characteristics. Carboxylic acids are versatile ligands that can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.org
The formation of transition metal carboxylate complexes is a well-established area of coordination chemistry. wikipedia.org These complexes are typically synthesized by reacting a metal salt with the corresponding carboxylic acid. The resulting complexes can exhibit a wide range of structures and properties, influenced by the nature of the metal ion, the steric and electronic properties of the carboxylate ligand, and the presence of other ligands in the coordination sphere.
The interaction of metal ions with the carboxylate group is a fundamental aspect of the chemistry of these complexes. nih.gov The binding strength and geometry of these interactions can vary significantly depending on the metal ion involved. researchgate.net For instance, studies on the interaction of different divalent metal ions with acetic acid have shown that the binding energies and molecular structures of the resulting metal diacetates are highly dependent on the specific metal. researchgate.net
It is anticipated that this compound, with its carboxylic acid functional group, would readily form complexes with a variety of metal ions. The bulky tert-butyl group and the phenyl ring in its structure would likely influence the steric environment around the metal center, potentially leading to complexes with unique structural and reactivity properties. The synthesis of such complexes would likely follow standard procedures for the preparation of metal carboxylates, such as the reaction of a metal salt with the sodium salt of the acid in a suitable solvent.
The properties of these potential metal complexes would be of considerable interest. The coordination of the carboxylate group to a metal center can lead to applications in catalysis, materials science, and bioinorganic chemistry. giqimo.com For example, metal carboxylates are known to be used as catalysts, molecular adsorbents, and can exhibit interesting magnetic and optical properties. giqimo.com
Applications of 2,2,3 Trimethyl 3 Phenylbutanoic Acid in Advanced Organic Synthesis and Materials Science
2,2,3-Trimethyl-3-phenylbutanoic Acid as a Chiral Building Block
Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, value-added chiral molecules, including pharmaceuticals and natural products. The primary advantage of using a chiral building block is the direct incorporation of a stereocenter into a target molecule, often simplifying the synthetic route and avoiding costly and complex asymmetric transformations or resolutions at later stages. Chiral carboxylic acids, in particular, represent an important class of these building blocks.
This compound possesses a quaternary stereocenter at the C3 position, substituted with a phenyl group and a sterically demanding tert-butyl group. This structural feature makes it a valuable chiral synthon. Its carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, allowing it to be integrated into larger molecular frameworks. The synthesis of such chiral building blocks is a key area of research, often involving methods like auxiliary-directed stereoselective alkylations to achieve the desired enantiopurity. mdpi.com The use of such building blocks is instrumental in developing enantioselective syntheses for a wide range of target compounds. mdpi.comsigmaaldrich.com
Utilization in the Construction of Complex Organic Architectures
The construction of complex organic architectures with well-defined stereochemistry is a central goal of modern organic synthesis. Chiral building blocks like this compound are pivotal in this endeavor. The inherent chirality and the specific arrangement of bulky substituents in this molecule can be leveraged to direct the stereochemical outcome of subsequent reactions.
The pronounced steric hindrance created by the adjacent trimethyl and phenyl groups is a defining characteristic that can be exploited to achieve high selectivity in synthetic transformations. When incorporated into a synthetic sequence, this steric bulk can influence the conformation of intermediates and transition states, thereby guiding the approach of reagents to a specific face of the molecule. This allows for the diastereoselective formation of new stereocenters relative to the one present in the building block, enabling the assembly of intricate structures with multiple, precisely controlled chiral centers.
Role as a Precursor or Intermediate in Specialty Chemical Synthesis
In the synthesis of specialty chemicals, which include pharmaceuticals, agrochemicals, and other high-value products, this compound can serve as a key precursor or intermediate. The carboxylic acid group is a highly versatile functional group that can be readily converted into a wide array of other functionalities.
Potential Transformations of the Carboxylic Acid Group:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Conversion to the corresponding primary alcohol.
Conversion to Acid Halides: Reaction with reagents like thionyl chloride to form highly reactive acyl chlorides, which are precursors to many other functional groups.
This versatility allows for the elaboration of the this compound scaffold into more complex derivatives. These derivatives, carrying the original chiral information and steric environment, are of significant interest in the development of new bioactive molecules and performance chemicals.
Applications in Asymmetric Catalysis as a Ligand Component
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, relying on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com The catalyst typically consists of a metal center coordinated to a chiral ligand, which is responsible for creating a chiral environment and inducing stereoselectivity in the reaction.
While direct applications of this compound as a ligand component are not extensively documented, its structure holds potential for such use. Chiral carboxylic acids can be modified and incorporated into ligand frameworks. For example, the carboxylic acid could be used to link the chiral fragment to a larger ligand backbone or could be transformed into another coordinating group. The unique steric profile of the molecule, with its bulky phenyl and trimethyl groups, could effectively shield one face of a coordinated metal catalyst, thereby directing the substrate to a specific binding orientation and leading to high enantioselectivity in reactions like hydrogenation, cyclopropanation, or Michael additions. mdpi.com
Potential in the Development of Advanced Materials
The incorporation of chiral molecules into materials can lead to the development of advanced materials with unique optical, electronic, or mechanical properties. The field of chiral materials science explores the use of such molecules in liquid crystals, chiral polymers, and materials for enantioselective separations.
The rigid and sterically defined structure of this compound makes it an interesting candidate for inclusion in polymeric materials. As a monomer or a chiral dopant, it could impart chirality to a polymer chain, potentially inducing the formation of helical superstructures. Such chiral polymers could find applications in areas like chiral chromatography, where they are used as the stationary phase for separating enantiomers, or in the development of chiroptical sensors. The bulky nature of the substituents would likely influence the polymer's physical properties, such as its glass transition temperature and solubility.
Analytical Methodologies for 2,2,3 Trimethyl 3 Phenylbutanoic Acid Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
For general purity assessment, a reversed-phase HPLC method is typically used. This involves a standard stationary phase, such as octadecyl-silica (ODS or C18), and a mobile phase consisting of a mixture of water (often with an acid additive like trifluoroacetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. sepachrom.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule is a strong chromophore.
Determining the enantiomeric excess (a measure of the purity of one enantiomer in a mixture) requires a chiral separation method. heraldopenaccess.us HPLC is the most widely used technique for this purpose due to its high resolution, sensitivity, and the availability of robust methods. heraldopenaccess.usresearchgate.net There are two primary strategies for separating enantiomers by HPLC:
Direct Method (Chiral Stationary Phases): This is the most common approach and involves using a column where the stationary phase itself is chiral. nih.gov These Chiral Stationary Phases (CSPs) create a diastereomeric interaction with the enantiomers, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a broad range of compounds, including carboxylic acids. bgb-analytik.comnih.gov
Indirect Method (Chiral Derivatization): This method involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. nih.govlibretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.govnih.gov
The choice between direct and indirect methods depends on factors like the availability of a suitable CSP, the presence of reactive functional groups for derivatization, and the complexity of the sample matrix.
Table 1: Comparison of HPLC Approaches for Chiral Separation
| Feature | Direct Method (Chiral Stationary Phase - CSP) | Indirect Method (Chiral Derivatization) |
|---|---|---|
| Principle | Enantiomers form transient diastereomeric complexes with the CSP, leading to differential retention. bgb-analytik.com | Enantiomers are converted into stable diastereomers before injection, which are then separated on an achiral column. nih.govlibretexts.org |
| Stationary Phase | Chiral (e.g., Pirkle-type, polysaccharide, crown ether). nih.govhplc.eu | Achiral (e.g., standard C18). nih.gov |
| Advantages | - Simple sample preparation
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Trace Analysis
For the detection and quantification of trace amounts of 2,2,3-trimethyl-3-phenylbutanoic acid, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific technique. aidic.it GC-MS is particularly valuable for analyzing volatile and semi-volatile organic compounds in complex matrices. metbio.netuah.edu
Since carboxylic acids like this compound are generally not volatile enough for direct GC analysis, a crucial sample preparation step called derivatization is required. academicjournals.org This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester derivative. nih.govjasem.com.tr Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or reagents for esterification, such as BF3-methanol. academicjournals.orgnih.gov
Once derivatized, the sample is injected into the GC system. The components are separated based on their boiling points and interactions with the stationary phase within the GC column. metbio.net The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio (m/z). researchgate.net This mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound. For trace analysis, the MS can be operated in selected ion monitoring (SIM) mode, where it only monitors specific fragment ions characteristic of the target analyte, significantly enhancing sensitivity and reducing background noise. youtube.comnih.gov
Table 2: Typical Workflow for GC-MS Trace Analysis of Organic Acids
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Extraction | The analyte is isolated from the sample matrix (e.g., environmental or biological samples) using techniques like liquid-liquid extraction or solid-phase extraction. nih.gov | The choice of solvent and pH is critical for efficient extraction of the carboxylic acid. |
| 2. Derivatization | The extracted analyte is chemically modified to increase its volatility for GC analysis. A common method is silylation to form a trimethylsilyl (B98337) (TMS) ester. nih.govjasem.com.tr | The reaction must be complete to ensure accurate quantification. An internal standard is often added before this step. jasem.com.tr |
| 3. GC Separation | The derivatized sample is injected into the GC, where it is vaporized. Components are separated as they travel through a capillary column. metbio.net | The column type, temperature program, and carrier gas flow rate must be optimized for good resolution. metbio.netacademicjournals.org |
| 4. MS Detection & Quantification | Separated components elute from the GC column and enter the mass spectrometer for ionization, fragmentation, and detection. researchgate.net | Identification is confirmed by comparing the resulting mass spectrum with a library. Quantification is achieved by comparing the analyte's peak area to that of a calibration curve, often in SIM mode for high sensitivity. nih.gov |
Development of Chiral Analytical Methods for this compound Enantiomers
The development of robust analytical methods to separate and quantify the enantiomers of this compound is essential for stereospecific studies and quality control. wikipedia.org Chiral chromatography is the predominant technology for this purpose, with method development focusing on achieving adequate resolution between the two enantiomer peaks. wikipedia.orgnih.gov
The process of developing a chiral separation method typically begins with screening a variety of Chiral Stationary Phases (CSPs) under different mobile phase conditions. bgb-analytik.com Since there is no universal CSP, finding the optimal phase for a specific compound often requires an empirical approach. bgb-analytik.com For carboxylic acids, polysaccharide-based CSPs (e.g., amylose or cellulose carbamate (B1207046) derivatives) and Pirkle-type CSPs are common starting points. nih.govhplc.eu Method development involves optimizing several parameters:
Mobile Phase Composition: In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase, mixtures of water/buffer and acetonitrile/methanol are used. Small amounts of acidic or basic additives can significantly influence peak shape and resolution. nih.gov
Column Temperature: Temperature affects the kinetics of the diastereomeric interactions between the analyte and the CSP, and thus can alter retention times and resolution. nih.gov
Flow Rate: Adjusting the flow rate can impact the efficiency of the separation. nih.gov
An alternative to direct separation on a CSP is the indirect approach using chiral derivatization, as mentioned previously. nih.gov Developing an indirect method involves selecting a suitable chiral derivatizing agent that reacts specifically and completely with the carboxylic acid group. The resulting diastereomers must be stable and possess sufficient chromatographic differences to be resolved on a standard achiral column. libretexts.org
Capillary electrophoresis (CE) represents another, albeit less common, technique for chiral analysis. In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte, enabling the separation of enantiomers based on differences in their electrophoretic mobility. nih.gov
Table 3: Strategies for Chiral Method Development
| Strategy | Approach | Typical Steps in Development |
|---|
| Direct Chiral HPLC | Use of a Chiral Stationary Phase (CSP). nih.gov | 1. Screen a library of diverse CSPs (e.g., polysaccharide, Pirkle-type). bgb-analytik.com 2. Select the most promising CSP and optimize the mobile phase (solvent ratio, additives). nih.gov 3. Fine-tune temperature and flow rate to maximize resolution and efficiency. | | Indirect Chiral HPLC | Derivatization with a chiral agent followed by separation on an achiral column. nih.gov | 1. Select a chiral derivatizing agent that is 100% enantiomerically pure. 2. Optimize the reaction conditions (solvent, temperature, time) to ensure complete conversion without racemization. 3. Develop a standard achiral HPLC method to separate the resulting diastereomers. nih.gov | | Chiral GC | Use of a GC column with a chiral stationary phase (often based on cyclodextrin derivatives). gcms.cz | 1. Derivatize the carboxylic acid to make it volatile (e.g., esterification). 2. Screen different chiral GC columns. 3. Optimize the GC oven temperature program for the best separation. | | Chiral Capillary Electrophoresis (CE) | Addition of a chiral selector to the background electrolyte. nih.gov | 1. Screen different chiral selectors (e.g., various cyclodextrins). 2. Optimize the concentration of the chiral selector. 3. Adjust buffer pH, voltage, and capillary temperature. nih.gov |
Environmental and Degradation Studies of 2,2,3 Trimethyl 3 Phenylbutanoic Acid Excluding Toxicity
Stereoselective Biodegradation Pathways of Related Phenylbutanoic Acids
The biodegradation of phenylbutanoic acids is highly dependent on the structure of the alkyl chain. Research on various isomers of phenylbutanoic acid has shown that branching significantly impacts the rate and pathway of microbial degradation.
One of the primary mechanisms for the breakdown of alkanoic acids is β-oxidation , a process where the alkyl chain is shortened by two carbon atoms in each cycle. However, the presence of branching, particularly at the α- and β-positions, can sterically hinder the enzymes responsible for this process, leading to increased persistence in the environment. The structure of 2,2,3-trimethyl-3-phenylbutanoic acid, with a quaternary carbon at the α-position (C2) and a tertiary carbon at the β-position (C3), presents a formidable challenge to typical microbial degradation pathways.
Studies on the microbial degradation of aromatic alkanoic naphthenic acids have demonstrated that increased alkyl side chain branching leads to greater recalcitrance. For instance, research on butylphenylbutanoic acid isomers showed that the least branched isomer was completely metabolized, while the more branched isomers were only partially transformed. This suggests that the complex branching of this compound would make it highly resistant to biodegradation.
Furthermore, the degradation of some phenylalkanoic acids can proceed through the oxidation of the aromatic ring. For example, Pseudomonas species have been shown to metabolize 3-phenylbutyrate by initial oxidation of the benzene (B151609) ring to form a catechol intermediate, which is then subject to ring cleavage. However, the bulky trimethyl-substituted ethyl group attached to the phenyl ring in this compound may also sterically hinder enzymatic attack on the aromatic ring.
The stereochemistry of the molecule can also play a crucial role in its biodegradation. While specific data on the stereoselective degradation of this compound is unavailable, studies on other chiral compounds have shown that microorganisms often preferentially degrade one enantiomer over the other. This can lead to the accumulation of the more recalcitrant enantiomer in the environment.
A pertinent analogue for considering the metabolic fate of this compound is fenofibric acid, the active metabolite of the drug fenofibrate. Fenofibric acid is 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid and possesses a quaternary α-carbon similar to the target compound. In humans, fenofibric acid is primarily metabolized through glucuronide conjugation and reduction of the carbonyl group. nih.gov While this occurs within a biological system, it highlights that pathways other than direct oxidation of the alkyl or aromatic moieties may be involved in the transformation of such sterically hindered molecules. The major urinary metabolite in humans is the ester glucuronide of fenofibric acid. nih.gov
| Compound | Structural Feature | Observed/Inferred Biodegradation Pathway | Key Findings |
| Butylphenylbutanoic acid isomers | Varying degrees of alkyl chain branching | β-oxidation of the side chain | Increased branching leads to decreased degradation rates. |
| 3-Phenylbutyrate | Single methyl branch | Oxidation of the benzene ring and side chain | Multiple degradation pathways are possible. |
| Fenofibric acid | Quaternary α-carbon | Glucuronidation and carbonyl reduction (in vivo) | Highlights alternative metabolic routes for sterically hindered acids. nih.govnih.gov |
| This compound | Quaternary α-carbon, Tertiary β-carbon | Likely resistant to β-oxidation and ring oxidation | High persistence is expected due to steric hindrance. |
Oxidative Degradation Mechanisms of Butanoic Acid Derivatives
In the absence of efficient biodegradation, abiotic degradation processes such as oxidation can become significant in determining the environmental fate of a compound. The oxidative degradation of butanoic acid derivatives can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and can be generated in sunlit surface waters.
The potential sites for oxidative attack on this compound include the carboxylic acid group, the tertiary C-H bond at the 3-position, and the aromatic ring.
Attack on the Carboxylic Acid Group: Carboxylic acids can undergo oxidative decarboxylation, leading to the loss of the carboxyl group as CO2 and the formation of a radical species. However, this process is generally not considered a major environmental degradation pathway under typical conditions.
Attack on the Tertiary C-H Bond: The hydrogen atom at the tertiary carbon (C3) is a potential site for abstraction by hydroxyl radicals, which would lead to the formation of a carbon-centered radical. This radical could then react with oxygen to form a peroxyl radical, initiating a cascade of reactions that could ultimately lead to the cleavage of the C-C backbone or the formation of more oxidized products such as alcohols and ketones.
Attack on the Aromatic Ring: The phenyl group can be attacked by hydroxyl radicals, leading to the formation of hydroxylated derivatives (phenols). These phenolic compounds are often more susceptible to further oxidation and ring cleavage than the parent compound. However, the steric bulk of the trimethyl-substituted ethyl group may influence the position and rate of this attack.
Studies on the oxidative metabolism of other alkyl-substituted aromatic compounds have shown that the presence of alkyl groups can direct the site of oxidation. For some compounds, oxidation of the alkyl side chain is a major pathway, while for others, aromatic ring oxidation predominates. The high degree of substitution in this compound suggests that both pathways may be sterically hindered.
| Potential Oxidative Degradation Site | Initiating Species | Potential Products | Factors Influencing the Reaction |
| Carboxylic Acid Group | Hydroxyl Radicals (•OH) | Alkyl radical + CO2 | Generally a minor pathway in the environment. |
| Tertiary C-H at C3 | Hydroxyl Radicals (•OH) | Carbon-centered radical, leading to alcohols, ketones | Steric hindrance from adjacent methyl groups may play a role. |
| Phenyl Ring | Hydroxyl Radicals (•OH) | Hydroxylated derivatives (phenols) | Steric bulk of the alkyl substituent can influence the rate and position of attack. |
Fate of this compound in Environmental Matrices (if applicable)
Due to the lack of specific studies on this compound, its fate in environmental matrices such as soil and water must be inferred from its structural properties and the behavior of similar compounds.
In Soil:
The sorption of organic compounds to soil is a key process that influences their mobility and bioavailability. The octanol-water partition coefficient (Kow) is often used as a predictor of sorption. Based on its structure, this compound is expected to be a relatively nonpolar compound with moderate to high hydrophobicity, suggesting it would have a tendency to sorb to the organic matter fraction of soil. This sorption would reduce its concentration in the soil porewater and limit its potential for leaching into groundwater. However, the carboxylic acid group can be ionized depending on the soil pH, which would increase its water solubility and mobility.
Given its likely resistance to biodegradation, this compound is expected to be persistent in the soil environment. Over time, slow abiotic degradation processes may lead to its transformation, but the parent compound could remain for extended periods.
In Water:
In aquatic environments, the fate of this compound would be governed by processes such as hydrolysis, photolysis, and biodegradation.
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis under typical environmental pH conditions.
Photolysis: The phenyl group in the molecule can absorb ultraviolet (UV) radiation from sunlight. This can lead to direct photolysis, where the molecule is broken down by the energy of the light. Additionally, indirect photolysis can occur, where other substances in the water absorb sunlight and produce reactive species, such as hydroxyl radicals, that then attack the compound. The potential for photolysis would depend on the specific absorbance spectrum of the molecule and the water chemistry.
Biodegradation: As discussed previously, the highly branched structure of this compound makes it a poor candidate for rapid biodegradation in aquatic systems. It is likely to be classified as a persistent organic pollutant in this context.
The presence of pharmaceuticals and their metabolites in aquatic environments is a growing concern. nih.gov Compounds that are designed to be biologically active and are resistant to degradation can pose a long-term risk to aquatic ecosystems. The structural similarity of this compound to some persistent pharmaceutical metabolites suggests that it could behave as an emerging contaminant of concern if released into the environment.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2,3-trimethyl-3-phenylbutanoic acid, considering steric hindrance from its branched alkyl groups?
- Methodological Answer : Synthesis of highly substituted phenylbutanoic acids often employs Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aryl group introduction. For steric challenges, use bulky directing groups (e.g., boronic acids like 3-bromophenylboronic acid ) to control regioselectivity. Reaction conditions (e.g., low temperature, extended reaction times) may improve yields. Post-synthesis, confirm purity via GC (>95% threshold as per industrial standards ).
Q. What purification techniques are recommended for isolating this compound from byproducts?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for carboxylic acids. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve stereoisomers or closely related derivatives. Monitor purity via HPLC, referencing certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid for NMR calibration .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify methyl group splitting patterns and phenyl ring substitution. Compare with NIST-derived data for analogous compounds (e.g., 3-(3-hydroxyphenyl)propanoic acid derivatives ).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish molecular ion peaks from fragmentation byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?
- Methodological Answer : Contradictory NMR signals may arise from dynamic stereochemistry or impurities. Perform variable-temperature NMR to assess conformational exchange. Compare with crystallographic data (if available) or computational models (DFT) for equilibrium structures. Cross-validate using 2D NMR (COSY, HSQC) to assign coupling interactions .
Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to monitor enantiomeric excess. Conduct pH-dependent stability assays (e.g., 1-12 range) and track racemization via polarimetry. Reference stereoisomeric analogs like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid for method validation .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes or hepatocytes, quantifying parent compound depletion via LC-MS/MS.
- Structural analogs : Compare with pharmacokinetic data for 3-amino-4-phenylbutanoic acid derivatives, noting metabolic soft spots (e.g., methyl group oxidation) .
- Isotope labeling : Use deuterated methyl groups to assess metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
